molecular formula C23H25IN2O2 B085898 (2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide CAS No. 1054-00-8

(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide

Cat. No. B085898
CAS RN: 1054-00-8
M. Wt: 488.4 g/mol
InChI Key: HHGMBQLZDCLPTL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating the caspase pathway. It may also exert its anti-inflammatory and anti-bacterial effects by inhibiting the production of pro-inflammatory cytokines and disrupting bacterial cell wall synthesis.

Biochemical And Physiological Effects

Studies have shown that (2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and disrupt bacterial cell wall synthesis. It has also been shown to have low toxicity in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using (2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide in lab experiments is its low toxicity, which makes it a safer alternative to other chemicals that may have harmful effects. However, its synthesis method may be complex and time-consuming, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of (2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide. One direction is to further investigate its potential as an anti-cancer agent and explore its effectiveness against different types of cancer. Another direction is to study its potential use in agriculture as a pesticide or herbicide. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of (2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide involves the reaction of 3-ethyl-2-hydroxybenzaldehyde with 3-ethyl-1,3-benzoxazole-2-amine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with iodine to obtain the final compound.

Scientific Research Applications

(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-bacterial agent.

properties

CAS RN

1054-00-8

Product Name

(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide

Molecular Formula

C23H25IN2O2

Molecular Weight

488.4 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C23H25N2O2.HI/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

HHGMBQLZDCLPTL-UHFFFAOYSA-M

Isomeric SMILES

CC/C(=C\C1=[N+](C2=CC=CC=C2O1)CC)/C=C\3/N(C4=CC=CC=C4O3)CC.[I-]

SMILES

CCC(=CC1=[N+](C2=CC=CC=C2O1)CC)C=C3N(C4=CC=CC=C4O3)CC.[I-]

Canonical SMILES

CCC(=CC1=[N+](C2=CC=CC=C2O1)CC)C=C3N(C4=CC=CC=C4O3)CC.[I-]

synonyms

3-ethyl-2-[2-[(3-ethyl-3H-benzoxazol-2-ylidene)methyl]but-1-enyl]benzoxazolium iodide

Origin of Product

United States

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